7-Methoxy-4-nitro-1-benzothiophene chemical structure and properties
7-Methoxy-4-nitro-1-benzothiophene chemical structure and properties
An In-Depth Technical Guide to 7-Methoxy-4-nitro-1-benzothiophene for Medicinal and Synthetic Chemistry Professionals
Introduction: The Benzothiophene Scaffold in Modern Drug Discovery
Benzothiophene, a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have established it as a cornerstone in the design of novel therapeutic agents.[3][4] Derivatives of benzothiophene exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole feature this core structure, underscoring its clinical significance.[4] This guide focuses on a specific, synthetically valuable derivative: 7-Methoxy-4-nitro-1-benzothiophene . The introduction of a methoxy and a nitro group onto the benzothiophene core creates a molecule with unique electronic properties and a rich potential for further chemical elaboration, making it a compound of significant interest for researchers in drug development and synthetic chemistry.
Core Compound Analysis: 7-Methoxy-4-nitro-1-benzothiophene
7-Methoxy-4-nitro-1-benzothiophene is a polysubstituted aromatic compound featuring the benzothiophene nucleus functionalized with an electron-donating methoxy group at position 7 and a strongly electron-withdrawing nitro group at position 4. This specific substitution pattern dictates its chemical reactivity and potential biological interactions.
Chemical Structure
Caption: 2D structure of 7-Methoxy-4-nitro-1-benzothiophene.
Physicochemical and Predicted Properties
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems.[7][8] These parameters influence solubility, membrane permeability, and metabolic stability, which are critical for drug development.
| Property | Value | Source |
| CAS Number | 88791-13-3 | [9] |
| Molecular Formula | C₉H₇NO₃S | [9] |
| Molecular Weight | 209.22 g/mol | [9] |
| Appearance | (Predicted) Pale yellow to yellow solid | General observation for nitroaromatics[10] |
| Topological Polar Surface Area (TPSA) | 68.19 Ų | Predicted[11] |
| LogP (Octanol-Water Partition Coeff.) | 2.3 - 2.5 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted[11] |
| Hydrogen Bond Donors | 0 | Predicted |
| Rotatable Bonds | 1 | Predicted[11] |
Synthesis Protocol and Mechanistic Considerations
The primary route for the synthesis of 7-Methoxy-4-nitro-1-benzothiophene is through the electrophilic nitration of the 7-methoxy-1-benzothiophene precursor. The choice of nitrating agent and reaction conditions is critical due to the sensitivity of the electron-rich thiophene ring to strong oxidizing acids.[12]
Rationale for Experimental Design
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Starting Material: 7-methoxy-1-benzothiophene serves as the substrate. The methoxy group at the 7-position is an ortho-, para-director. However, the inherent reactivity of the thiophene ring often favors substitution at the 2 or 3 positions. Nitration at the 4-position of the benzene ring is achieved under specific conditions, indicating a complex interplay of electronic and steric effects.
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Nitrating Agent: A mixture of nitric acid in a suitable solvent is a common choice.[9] To mitigate the risk of oxidative degradation often seen with the highly reactive thiophene nucleus when using harsh reagents like concentrated sulfuric/nitric acid, milder conditions are preferable.[12] A well-established alternative for sensitive heterocycles is using acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which moderates the reactivity and prevents the formation of nitrous acid that can lead to explosive side reactions.[12]
-
Solvent and Temperature: The reaction is typically performed in a non-protic solvent like acetic acid or acetic anhydride at reduced temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and improve selectivity.
Detailed Step-by-Step Synthesis Protocol
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Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 7-methoxy-1-benzothiophene (1.0 eq).
-
Solvent Addition: Acetic anhydride (10 vol) is added, and the mixture is cooled to 0 °C in an ice-water bath.
-
Preparation of Nitrating Agent: A solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 vol) is prepared separately in the dropping funnel, maintaining a low temperature.
-
Reaction Execution: The nitric acid solution is added dropwise to the stirred solution of the benzothiophene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is carefully poured onto crushed ice with stirring. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water until the filtrate is neutral, then with a small amount of cold ethanol. The product is then recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 7-Methoxy-4-nitro-1-benzothiophene. A reported yield for a similar process is approximately 81%.[9]
Synthesis Workflow Diagram
Caption: Logical flow from structural features to potential applications.
Conclusion
7-Methoxy-4-nitro-1-benzothiophene is more than just another derivative in the vast family of heterocyclic compounds. It stands at a critical intersection of medicinal chemistry and synthetic utility. Its unique electronic architecture, arising from the opposing effects of the methoxy and nitro substituents on the robust benzothiophene scaffold, makes it a prime candidate for screening in anticancer and antimicrobial assays. Simultaneously, the strategic presence of the nitro group transforms it into a powerful synthetic intermediate, providing a reliable entry point for the development of extensive libraries of novel, complex molecules. For researchers and drug development professionals, 7-Methoxy-4-nitro-1-benzothiophene represents a molecule of high strategic value, promising a rich field of future investigation.
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Design and characterization of methoxy modified organic semiconductors based on phenylbenzothieno[3,2-b]benzothiophene. (2017). RSC Advances.
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